

Spectroscopic Analysis of But-3-en-2-one: A Technical Guide

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Compound of Interest

Compound Name: *but-3-en-2-one*

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Introduction

But-3-en-2-one, also known as methyl vinyl ketone (MVK), is a reactive enone and a valuable intermediate in various organic syntheses. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides an in-depth analysis of **but-3-en-2-one** using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols, tabulated spectral data for easy reference, and visual diagrams to elucidate key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

^1H NMR Spectroscopy

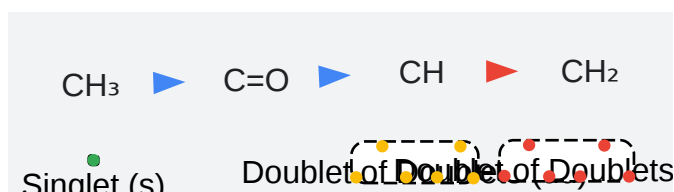
Proton NMR (^1H NMR) spectroscopy of **but-3-en-2-one** reveals three distinct sets of signals corresponding to the three different chemical environments of the protons.

Table 1: ^1H NMR Spectroscopic Data for **But-3-en-2-one**[1]

Protons (Structure)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Hc (trans to C=O)	6.27	Doublet of Doublets (dd)	Jac = 18.7 Hz, Jbc = 1.27 Hz
Hb (cis to C=O)	6.30	Doublet of Doublets (dd)	Jab = 10.7 Hz, Jbc = 1.27 Hz
Ha	5.90	Doublet of Doublets (dd)	Jac = 18.7 Hz, Jab = 10.7 Hz
CH ₃	2.25	Singlet (s)	-

Note: The assignments of Hc and Hb can be complex and may vary based on the specific conformation (s-cis vs. s-trans).

The vinyl protons (Ha, Hb, and Hc) exhibit a complex splitting pattern due to both geminal and vicinal coupling. The large coupling constant (Jac \approx 18.7 Hz) is characteristic of a trans relationship between the two protons on the double bond, while the smaller coupling constant (Jab \approx 10.7 Hz) indicates a cis relationship. The geminal coupling between Hb and Hc is very small (Jbc \approx 1.27 Hz). The methyl protons appear as a sharp singlet as there are no adjacent protons to couple with.



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Caption: ¹H NMR Splitting Pattern of **But-3-en-2-one**.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **but-3-en-2-one** displays four distinct signals, corresponding to the four carbon atoms in unique chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for **But-3-en-2-one**^{[2][3]}

Carbon (Structure)	Chemical Shift (δ , ppm)
C=O (Ketone)	~198
=CH (Vinyl)	~137
=CH ₂ (Vinyl)	~129
CH ₃ (Methyl)	~26

The carbonyl carbon of the ketone group is significantly deshielded and appears at a characteristic downfield shift of around 198 ppm. The two vinyl carbons are also deshielded, appearing at approximately 137 ppm and 129 ppm. The methyl carbon is the most shielded, resonating at about 26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **but-3-en-2-one** is characterized by the presence of two conformers, s-trans and s-cis, which results in a larger number of observed bands.[4]

Table 3: Key IR Absorption Bands for **But-3-en-2-one**[4][5]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3090 - 3020	C-H stretch	=C-H (Vinyl)
~2930	C-H stretch	-CH ₃ (Methyl)
~1700 - 1680	C=O stretch	Ketone (conjugated)
~1620	C=C stretch	Alkene
~1410	C-H bend	-CH ₃ (Methyl)
~960	C-H bend (out-of-plane)	trans C-H wag

The most prominent absorption is the strong C=O stretching band of the conjugated ketone, which appears in the region of 1700-1680 cm⁻¹. The C=C stretching vibration is observed

around 1620 cm^{-1} . The C-H stretching vibrations of the vinyl group are seen above 3000 cm^{-1} , while the methyl C-H stretching occurs just below 3000 cm^{-1} .

Mass Spectrometry (MS)

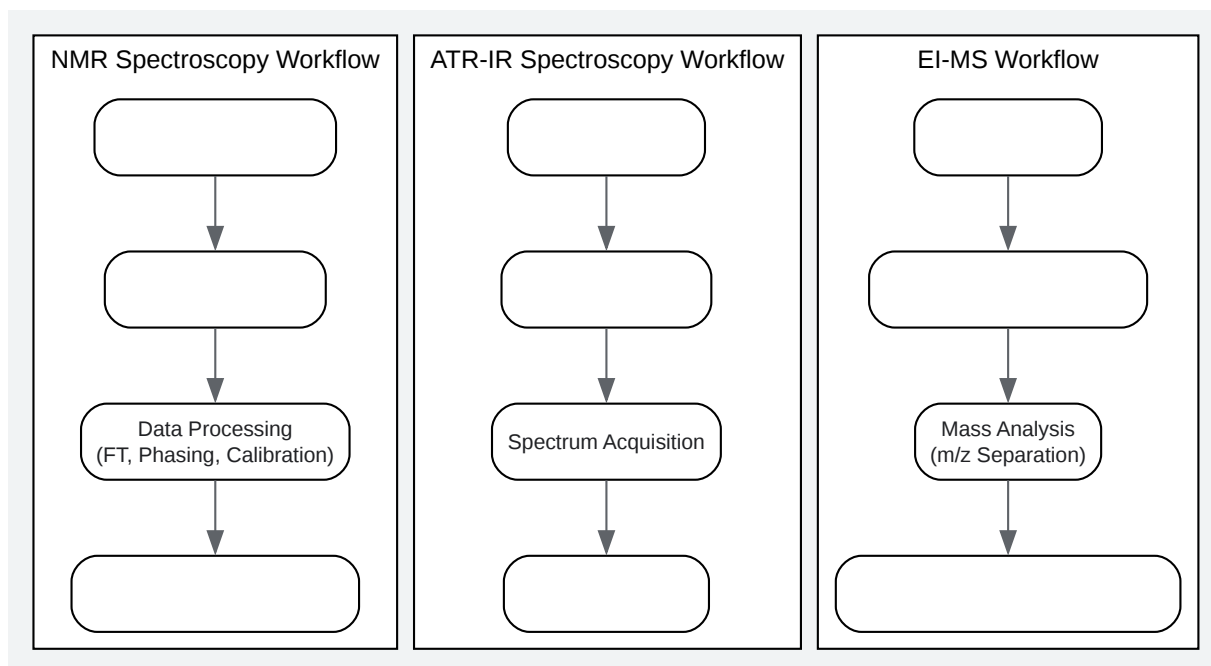
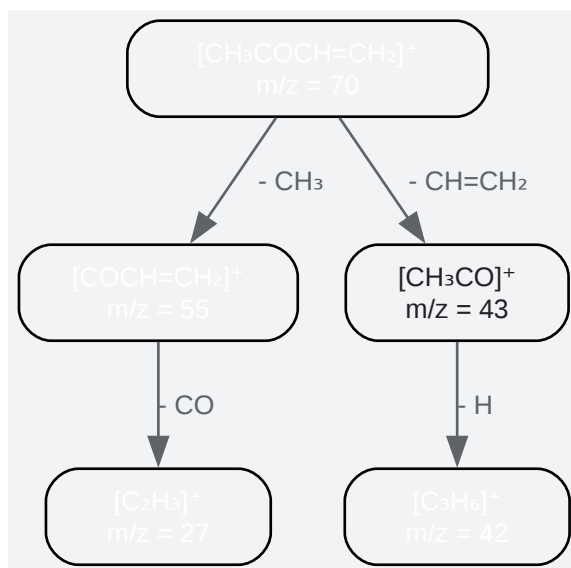
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for volatile compounds like **but-3-en-2-one**.

The mass spectrum of **but-3-en-2-one** shows a molecular ion peak $[M]^+$ at a mass-to-charge ratio (m/z) of 70, corresponding to its molecular weight. The fragmentation pattern is characteristic of a ketone.

Table 4: Major Fragments in the Mass Spectrum of **But-3-en-2-one**^{[6][7]}

m/z	Proposed Fragment
70	$[\text{CH}_3\text{COCH}=\text{CH}_2]^+$ (Molecular Ion)
55	$[M - \text{CH}_3]^+$
43	$[\text{CH}_3\text{CO}]^+$ (Base Peak)
42	$[\text{C}_3\text{H}_6]^+$ or $[\text{CH}_2=\text{C}=\text{O}]^+$
27	$[\text{C}_2\text{H}_3]^+$

The base peak at m/z 43 corresponds to the stable acylium ion ($[\text{CH}_3\text{CO}]^+$), formed by the cleavage of the bond between the carbonyl carbon and the vinyl group. Another significant fragment at m/z 55 results from the loss of a methyl radical.



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